molecular formula C26H22BrFN2O4 B12628677 N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B12628677
M. Wt: 525.4 g/mol
InChI Key: HYNOIXUPQZOQEK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrrolidin-2,5-dione core substituted with a 4-bromophenyl group at position 1 and a 2-(4-methoxyphenyl)ethyl chain at position 3. The 3-fluorobenzamide moiety is further attached to the pyrrolidinone nitrogen. The bromophenyl and methoxyphenethyl substituents contribute to its unique physicochemical properties, including lipophilicity and electronic effects, which may influence its pharmacological profile.

Properties

Molecular Formula

C26H22BrFN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C26H22BrFN2O4/c1-34-22-11-5-17(6-12-22)13-14-29(25(32)18-3-2-4-20(28)15-18)23-16-24(31)30(26(23)33)21-9-7-19(27)8-10-21/h2-12,15,23H,13-14,16H2,1H3

InChI Key

HYNOIXUPQZOQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . In cancer cells, it may interfere with cell proliferation pathways, resulting in antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R1 (Pyrrolidin-1-yl) R2 (N-Substituent) Molecular Weight (g/mol) Biological Activity Target/Application
Target Compound: N-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide 4-Bromophenyl 2-(4-Methoxyphenyl)ethyl Not explicitly provided Inferred GCP II modulation Neurodegenerative diseases (hypothesized)
N-(1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)-3-fluoro-N-(4-methoxybenzyl)benzamide 4-Ethylphenyl 4-Methoxybenzyl 460.497 Not specified Unknown
3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide 4-Methoxyphenyl 4-Methoxyphenethyl Not explicitly provided GCP II inhibition Alzheimer’s disease
Key Observations:

R1 Substituent Effects :

  • The 4-bromophenyl group in the target compound introduces a bulky, electron-withdrawing halogen, which may enhance hydrophobic interactions in target binding pockets compared to the 4-ethylphenyl (electron-donating alkyl) or 4-methoxyphenyl (electron-donating methoxy) groups in analogs . Bromine’s higher atomic polarizability could improve binding affinity in hydrophobic environments, such as the S1 pocket of GCP II .
  • In contrast, the 4-methoxyphenyl group in the compound may favor hydrogen bonding or π-stacking interactions due to its oxygen lone pairs.

R2 Substituent Effects :

  • The 2-(4-methoxyphenyl)ethyl chain in the target compound provides increased conformational flexibility compared to the 4-methoxybenzyl group in the analog. The phenethyl chain’s extended structure might optimize spatial orientation for target engagement.
  • Both the target compound and the analog share a methoxyphenethyl moiety, suggesting a conserved pharmacophore for GCP II inhibition .

Fluorine Substitution :

  • The 3-fluoro substitution on the benzamide ring is conserved across all analogs, likely contributing to enhanced metabolic stability and electronegativity for target interactions.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s molecular weight is likely >500 g/mol (estimated from structure), approaching the upper limit for CNS permeability. The compound (460.5 g/mol) may have marginally better bioavailability.
  • Solubility : The methoxyphenethyl group may improve aqueous solubility relative to the benzyl group in , but bromine’s hydrophobicity could counteract this.

Biological Activity

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C21H21BrN2O4
  • Molecular Weight : 445.31 g/mol
  • CAS Number : 355403-67-7

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For example:

  • In Vitro Studies : Compounds derived from the pyrrolidine core have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. Results demonstrated significant antimicrobial activity against several pathogens, suggesting potential therapeutic applications in treating infections .

Anticancer Activity

The compound's anticancer potential has been explored through various assays:

  • Cell Line Studies : In studies involving the MCF7 breast cancer cell line, similar derivatives showed promising results in inhibiting cell proliferation. For instance, derivatives with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Mechanism of Action : Molecular docking studies have revealed that these compounds may interact effectively with specific cancer-related receptors, indicating a mechanism that could be exploited for drug development .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition of growth at low concentrations
AntimicrobialEscherichia coliModerate inhibition observed
AnticancerMCF7 (breast cancer)IC50 = 15 µM
AnticancerHeLa (cervical cancer)IC50 = 20 µM

Case Studies

  • Synthesis and Evaluation :
    A study synthesized various derivatives of the pyrrolidine compound and assessed their biological activities. The results indicated that modifications to the bromophenyl group significantly enhanced both antimicrobial and anticancer properties. The most potent derivatives were identified as having IC50 values lower than those of standard chemotherapeutics .
  • Molecular Docking Analysis :
    The binding affinity of the synthesized compounds was analyzed using molecular docking techniques. This study provided insights into how structural modifications influence biological activity, particularly in targeting specific enzymes involved in cancer progression .

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